molecular formula C35H38N2O3 B11615430 2-[1-oxo-3-phenyl-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)propan-2-yl]hexahydro-1H-isoindole-1,3(2H)-dione

2-[1-oxo-3-phenyl-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)propan-2-yl]hexahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B11615430
M. Wt: 534.7 g/mol
InChI Key: TZCBGNBTWNPDLP-UHFFFAOYSA-N
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Description

2-[1-oxo-3-phenyl-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)propan-2-yl]hexahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes multiple aromatic rings and a quinoline moiety

Preparation Methods

The synthesis of 2-[1-oxo-3-phenyl-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)propan-2-yl]hexahydro-1H-isoindole-1,3(2H)-dione involves several steps. The synthetic route typically starts with the preparation of the quinoline derivative, followed by the introduction of the phenyl and isoindole groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion of the starting materials to the desired product.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.

Scientific Research Applications

2-[1-oxo-3-phenyl-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)propan-2-yl]hexahydro-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-[1-oxo-3-phenyl-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)propan-2-yl]hexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.

Comparison with Similar Compounds

Similar compounds to 2-[1-oxo-3-phenyl-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)propan-2-yl]hexahydro-1H-isoindole-1,3(2H)-dione include:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.

Properties

Molecular Formula

C35H38N2O3

Molecular Weight

534.7 g/mol

IUPAC Name

2-[1-oxo-3-phenyl-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)propan-2-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

InChI

InChI=1S/C35H38N2O3/c1-34(2)23-35(3,25-16-8-5-9-17-25)28-20-12-13-21-29(28)37(34)33(40)30(22-24-14-6-4-7-15-24)36-31(38)26-18-10-11-19-27(26)32(36)39/h4-9,12-17,20-21,26-27,30H,10-11,18-19,22-23H2,1-3H3

InChI Key

TZCBGNBTWNPDLP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=CC=CC=C2N1C(=O)C(CC3=CC=CC=C3)N4C(=O)C5CCCCC5C4=O)(C)C6=CC=CC=C6)C

Origin of Product

United States

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